molecular formula C21H16ClFN2O4S B2543912 4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899356-53-7

4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2543912
CAS No.: 899356-53-7
M. Wt: 446.88
InChI Key: VQXMZRPESNMLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-6-fluorobenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O4S and its molecular weight is 446.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including those similar to the query compound, has been studied for their reactivity under visible light irradiation on TiO2 photocatalysts. Such processes highlight the compound's potential application in green chemistry and sustainable processes, where selective photocatalytic oxidation could be utilized for synthesizing valuable aldehydes from alcohol precursors (Higashimoto et al., 2009).

Pharmaceutical Applications

Benzothiadiazine derivatives have been investigated for their pharmaceutical properties, including the activation of ATP-sensitive potassium channels. This activation can influence insulin secretion and myorelaxant potency, which are critical for diabetes management and vascular health. The study on such derivatives suggests that similar compounds could have significant therapeutic benefits, particularly in selectively targeting pancreatic tissues (de Tullio et al., 2005).

Materials Science and Photodynamic Therapy

In the field of materials science, certain derivatives, such as zinc phthalocyanine substituted with benzothiadiazole derivatives, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, with high singlet oxygen quantum yield, are highly relevant for applications in photodynamic therapy, especially in cancer treatment. The remarkable potential of such derivatives in Type II photodynamic therapy underlines the compound's utility in developing novel therapeutic agents (Pişkin et al., 2020).

Sensing Applications

Compounds similar to the query chemical have been explored for their applicability in sensing technologies, particularly for detecting pH changes and metal cations. The high sensitivity and selectivity towards specific metal cations highlight their potential in developing fluorescent probes for biological and environmental monitoring (Tanaka et al., 2001).

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S/c1-29-15-7-4-6-14(12-15)25-21(26)24(13-16-17(22)8-5-9-18(16)23)19-10-2-3-11-20(19)30(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXMZRPESNMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.